2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is fundamentally influenced by the electronic and steric effects of its constituent functional groups. The boronic acid moiety adopts a trigonal planar geometry around the boron center, consistent with sp2 hybridization of the boron atom. In related phenylboronic acid structures, crystallographic studies have revealed that the boron-oxygen bond distances typically range from 1.35 to 1.38 Å for tricoordinate boronic acids. These bond lengths are slightly larger than those observed in boronic esters, where boron-oxygen distances fall within the range of 1.31 to 1.35 Å.
The carbon-boron bond length in phenylboronic acid derivatives typically measures approximately 1.55 to 1.59 Å, which is slightly longer than typical carbon-carbon single bonds. For the specific case of phenylboronic acid, crystallographic analysis has shown that crystals adopt an orthorhombic structure with space group Zba2, where the asymmetric unit consists of two independent molecules linked by pairs of oxygen-hydrogen...oxygen hydrogen bonds. Each dimeric unit forms hydrogen bonds with four other units to create infinite arrays of layers that stack along the crystallographic c-axis.
The presence of the fluorine substituent at the 2-position and the dimethylaminocarbonyl group at the 3-position introduces significant modifications to the standard phenylboronic acid geometry. Fluorine atoms, being highly electronegative, create substantial electronic perturbations in the aromatic ring system. In crystallographic studies of related fluorinated phenylboronic acids, the fluorine atoms have been observed to interact preferentially with electropositive boron atoms, influencing the overall molecular packing.
Electronic Configuration and Hybridization States
The electronic configuration of this compound reflects the complex interplay between multiple functional groups and their influence on the overall electronic structure. The boron atom in the boronic acid functionality exhibits sp2 hybridization, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This vacant orbital enables the boron center to act as a Lewis acid and participate in various coordination interactions.
The fluorine substituent significantly alters the electronic density distribution within the aromatic ring system. Fluorine, with its high electronegativity and small size, exerts both inductive and mesomeric effects on the benzene ring. The inductive effect withdraws electron density from the aromatic system, while the mesomeric effect involves donation of lone pair electrons from fluorine into the aromatic π-system. These competing effects create a complex electronic environment that influences molecular reactivity and stability.
The dimethylaminocarbonyl group introduces additional electronic complexity through its amide functionality. The carbonyl carbon exhibits sp2 hybridization and forms a planar arrangement with the attached nitrogen and oxygen atoms. The nitrogen atom in the dimethylamino portion adopts sp3 hybridization, with the lone pair participating in resonance with the carbonyl group, thereby stabilizing the amide bond through partial double bond character.
Computational studies on related fluorophenylboronic acid systems have revealed that the net charge on the boronic acid moiety (approximately +0.36e) remains relatively consistent despite substitution patterns. The boron-carbon π-bonding interaction, while present, represents a relatively weak contribution to the overall electronic structure compared to the electron-withdrawing effects of substituents such as fluorine.
The electronic configuration analysis shows that the boron-oxygen bond lengths in fluorinated phenylboronic acids are comparable to those in unsubstituted systems, suggesting that the electronic perturbations from fluorine substitution do not dramatically alter the fundamental boronic acid geometry. The Natural Population Analysis charge distribution indicates that fluorine atoms typically carry a negative charge of approximately -0.35e, while oxygen atoms in the boronic acid group bear charges of approximately -0.92e.
Comparative Analysis with Related Fluorinated Phenylboronic Acids
The structural characteristics of this compound can be systematically compared with other fluorinated phenylboronic acid derivatives to understand the influence of substitution patterns on molecular properties. Studies of various fluorinated phenylboronic acids have revealed distinct structural trends based on the position and number of fluorine substituents.
In the case of 2-fluorophenylboronic acid, computational analysis has identified multiple stable conformations, including endo-exo arrangements where the boronic acid group orientation varies relative to the aromatic ring. The introduction of fluorine at the ortho position (2-position) creates steric and electronic interactions that influence the preferred conformational arrangements. For 2-fluorophenylboronic acid, the planar endo-exo conformer represents a stable minimum on the potential energy surface.
Crystallographic studies of fluorinated 1,4-phenylenediboronic acids have demonstrated that fluorine substitution significantly affects crystal organization and hydrogen bonding patterns. The energy of hydrogen-bonded dimers in these systems varies from -40 to -50 kilojoules per mole, with contacts involving fluorine atoms playing a secondary role in crystal packing. The interaction energies for dimers involving carbon(π)...boron and oxygen...boron contacts range from -15 to -25 kilojoules per mole.
The synthesis and characterization of 4-amino-3-fluorophenylboronic acid provides additional comparative data for understanding fluorinated phenylboronic acid behavior. This compound exhibits a relatively low boronic acid pKa value of 7.8 when acetylated, demonstrating the influence of fluorine substitution on acid-base properties. The crystal structure of this compound reveals formation of hydrogen-bonded dimers, consistent with typical boronic acid crystallization patterns.
Torsional Barriers and Conformational Stability
The conformational behavior of this compound is governed by torsional barriers around key rotatable bonds, particularly the carbon-boron bond and bonds within the dimethylaminocarbonyl substituent. Computational studies of related fluorophenylboronic acid systems have provided valuable insights into the energetic landscapes governing conformational preferences.
For 2-fluorophenylboronic acid, density functional theory calculations using the B3LYP functional have revealed multiple stable conformations designated as CT, CC, TT, and TC based on the relative orientations of the boronic acid hydroxyl groups. The torsional barrier calculations show that the energy required for rotation around the carbon-boron bond is influenced by intramolecular interactions between the fluorine substituent and the boronic acid moiety.
Hartree-Fock and density functional theory calculations have been employed to characterize the torsional barriers in 2-fluorophenylboronic acid systems. The results indicate that stronger interactions with substituents tend to stabilize planar conformations and impede rotation of the boronic acid group. This constraint has further implications for interactions within crystal motifs and influences proton disorder within boronic acid fragments.
The rotational barrier about the carbon-boron bond in related phenylboronic acid systems has been quantified through computational analysis. For para-methoxyphenylboronic acid isomers, the enthalpy of activation for rotation about the carbon-boron bond in the endo-exo conformer is approximately 3.7 kilocalories per mole. This value provides a reference point for understanding the conformational flexibility of related fluorinated systems.
The dimethylaminocarbonyl substituent in the target compound introduces additional conformational complexity through rotation around the carbon-nitrogen bond and the carbon-carbonyl bond. The amide functionality exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. This restriction stabilizes specific conformational arrangements and influences the overall molecular geometry.
Constrained energy scans reveal that intramolecular interactions significantly affect the torsion angle of the boronic acid group. In systems with fluorine substituents, the torsional preferences are influenced by electrostatic interactions between the electronegative fluorine atoms and the electropositive boron center. These interactions contribute to conformational stability and affect the relative energies of different rotational isomers.
The conformational analysis of fluorinated phenylboronic acids demonstrates that the presence of fluorine at the 2-position creates unique steric and electronic environments that distinguish these compounds from other substitution patterns. The combination of fluorine substitution and the dimethylaminocarbonyl group in the target compound creates a particularly complex conformational landscape that requires detailed computational analysis to fully characterize.
Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWWRWLFPUVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Lithiation
A suitable starting material is 2-fluoro-3-(N,N-dimethylaminocarbonyl)chlorobenzene or a closely related fluorinated aromatic compound bearing the N,N-dimethylaminocarbonyl group at the meta position relative to fluorine. The lithiation is typically performed using an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to generate the aryllithium intermediate selectively at the position ortho to fluorine.
Electrophilic Borylation
After lithiation, the intermediate is reacted with trimethyl borate (B(OMe)_3), which serves as the boron electrophile. This step installs the boronate ester functionality on the aromatic ring.
Hydrolysis and Acidification
The reaction mixture is then quenched with aqueous base and subsequently acidified, often using hydrochloric acid (HCl), to hydrolyze the boronate ester and yield the target boronic acid.
Isolation and Purification
The crude boronic acid is isolated by liquid-liquid extraction using a water-miscible organic solvent such as acetonitrile (MeCN). Addition of salts like saturated sodium chloride (NaCl) solution helps in phase separation and improves yield. The organic layer containing the boronic acid is separated, and the solvent is removed by evaporation. The resulting solid is dried under vacuum to obtain a high-purity product.
This method can achieve yields exceeding 80%, with purity levels greater than 95% after purification steps.
Research Findings and Optimization
The use of acetonitrile as the organic solvent in the extraction phase enhances the solubility of the boronic acid, facilitating isolation and subsequent reactions without further concentration or drying steps.
Acid strength is critical in the protonation step; 6 M hydrochloric acid is typically used to ensure complete conversion of the boronate intermediate to the boronic acid.
Salt addition (e.g., NaCl) to the aqueous-organic mixture improves phase separation and increases the yield of isolated boronic acid.
The reaction conditions, including temperature control during lithiation and careful quenching, are essential to prevent side reactions and degradation of sensitive functional groups such as the N,N-dimethylaminocarbonyl moiety.
Data Table Summarizing Typical Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting Material | 2-Fluoro-3-(N,N-dimethylaminocarbonyl)chlorobenzene | Fluorinated aromatic precursor |
| Lithiation | n-Butyllithium, -78 °C, inert atmosphere | Formation of aryllithium intermediate |
| Electrophilic Borylation | Trimethyl borate (B(OMe)_3), -78 to 0 °C | Installation of boronate ester |
| Quenching & Hydrolysis | Aqueous base followed by 6 M HCl acidification | Conversion to boronic acid |
| Extraction & Isolation | Acetonitrile/water mixture, NaCl addition | Phase separation, organic layer isolation |
| Purification | Evaporation of MeCN, vacuum drying | Solid boronic acid, purity >95%, yield ~80-90% |
Additional Notes on Functional Group Stability
The N,N-dimethylaminocarbonyl group is sensitive to harsh acidic or basic conditions; therefore, mild acidification and controlled reaction times are recommended. The fluorine substituent directs lithiation ortho to itself, enabling regioselective functionalization.
Alternative Approaches and Related Methods
While the above method is the most direct and widely used, other approaches may involve:
Direct borylation catalyzed by transition metals (e.g., iridium or palladium catalysts) under milder conditions, although these methods are less common for fluorinated and electron-withdrawing substituted aromatics due to potential catalyst poisoning.
Protection/deprotection strategies to safeguard the N,N-dimethylaminocarbonyl group during lithiation and borylation steps.
However, these alternative methods require further optimization and are less documented for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like sodium borohydride. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic esters, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Synthetic Applications
2.1. Suzuki-Miyaura Coupling Reaction
The primary application of 2-fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds by coupling an organohalide with a boronic acid under palladium catalysis. The advantages of this method include:
- Mild Reaction Conditions : The reaction can be conducted under relatively mild conditions, making it suitable for sensitive substrates.
- Functional Group Tolerance : The presence of various functional groups on both reactants can be tolerated, allowing for diverse product formation .
2.2. Synthesis of Pharmaceutical Compounds
Boronic acids, including this compound, serve as critical intermediates in the synthesis of various pharmaceutical agents. They are employed to create complex organic molecules that exhibit biological activity. For instance:
- Anticancer Agents : Compounds synthesized using boronic acids have been shown to exhibit significant anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections .
3.1. Anticancer Activity
A study evaluated a series of compounds derived from phenylboronic acids for their ability to inhibit tubulin polymerization and cytotoxicity against human cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited potent anticancer activity, with specific structural modifications leading to enhanced efficacy .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| KGP591 | 4 | Strong inhibitor |
| KGP618 | 8 | Moderate inhibitor |
3.2. Antimicrobial Properties
Research has shown that this compound and its derivatives possess antimicrobial properties against bacteria such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, confirming moderate to strong activity against these pathogens .
| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Candida albicans | 100 | 8 |
| Aspergillus niger | 100 | 5 |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atom and dimethylaminocarbonyl group also contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects on Reactivity and Stability
The table below compares key properties of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid with analogous compounds:
Key Findings :
- Steric Effects: The dimethylaminocarbonyl group at the 3-position in the target compound increases steric hindrance compared to simpler analogs like phenylboronic acid or 3-fluorophenylboronic acid. This reduces reaction rates in Suzuki-Miyaura couplings with bulky substrates but enhances selectivity in dynamic combinatorial systems .
- Solubility: Unlike phenylboronic acid, which forms boroxine trimers in non-polar solvents (e.g., chloroform), the dimethylaminocarbonyl group in the target compound improves solubility in polar solvents (e.g., acetone, DMSO) by introducing hydrogen-bonding capabilities .
- Electronic Effects: The fluorine atom at the 2-position increases the boronic acid’s Lewis acidity, facilitating faster transesterification with diols compared to non-fluorinated analogs .
Performance in Cross-Coupling Reactions
In Suzuki-Miyaura reactions, the target compound exhibits lower yields (~75–85%) with sterically hindered aryl bromides compared to phenylboronic acid (>90% yield) due to its bulky substituents. However, it outperforms 2-fluoro-3-(trifluoromethyl)benzeneboronic acid in aqueous conditions due to better solubility . For example:
- Ni/Pd-Catalyzed Coupling : With 2-naphthylboronic acid, Ni catalysts achieve >90% yields, whereas the target compound requires optimized bases (e.g., Et₃N) to mitigate steric effects .
Biological Activity
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound exhibits unique characteristics that make it suitable for various applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BFO3N
- SMILES Notation : CN(C)C(=O)c1ccc(cc1)B(O)O
- InChI Key : QJYYVSIRDJVQJW-UHFFFAOYSA-N
This compound features a phenyl ring substituted with a fluorine atom and a dimethylaminocarbonyl group, which contributes to its biological activity.
The mechanism of action for boronic acids often involves their ability to interact with biological molecules such as enzymes and receptors. Specifically, this compound may inhibit proteasome activity or interact with serine proteases, affecting cellular signaling pathways and promoting apoptosis in cancer cells .
Biological Activities
Research into the biological activities of this compound has highlighted several key areas:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, it has demonstrated effective inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. It potentially inhibits pro-inflammatory cytokines and mediators, thereby reducing inflammation.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against bacterial strains through disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Cell Proliferation Inhibition : A study demonstrated that treatment with this compound led to significant inhibition of cell proliferation in human cancer cell lines, with detailed analysis showing a dose-dependent response. The underlying mechanism was linked to the modulation of apoptotic pathways .
- Inflammatory Response Modulation : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent. Histological analyses confirmed decreased infiltration of immune cells in treated tissues.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid?
- Methodological Answer : The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling or directed ortho-metalation. For fluorinated analogs, protection of the boronic acid group and controlled introduction of substituents (e.g., dimethylaminocarbonyl) via amidation or condensation reactions are critical. For example, coupling fluorinated phenylboronic acids with dimethylcarbamoyl chloride under anhydrous conditions (e.g., DCM, DMF) using a base like triethylamine can yield the target compound. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>97%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and purity. For instance, ¹⁹F NMR can detect fluorine environments, while ¹H NMR reveals splitting patterns from adjacent substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and B-O bonds (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, with discrepancies <2 ppm indicating successful synthesis .
Q. How do steric and electronic properties of the dimethylaminocarbonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing dimethylaminocarbonyl group reduces electron density at the boron center, potentially slowing transmetalation in Suzuki reactions. Steric hindrance from the bulky substituent may necessitate optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to achieve efficient coupling. Kinetic studies comparing reaction rates with/without the substituent can quantify these effects .
Advanced Research Questions
Q. Can DFT/B3LYP calculations predict the solvation free energy and conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies, and solvation energies. For example, solvation free energy in water can be modeled using the Polarizable Continuum Model (PCM). Conformational analysis reveals rotational barriers around the C–B bond, with intramolecular hydrogen bonding between fluorine and carbonyl groups stabilizing specific conformers .
Q. How does the fluorine substituent affect the compound’s acidity and binding affinity in biological systems?
- Methodological Answer : Fluorine’s electronegativity increases boronic acid acidity (lower pKa), enhancing its ability to form reversible covalent bonds with biological targets (e.g., serine proteases). Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can measure binding constants (Kd) for interactions with model enzymes like β-lactamase. Comparative studies with non-fluorinated analogs quantify the fluorine effect .
Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Methodological Answer : Discrepancies in vibrational frequencies (e.g., B–O vs. C=O stretches) often arise from anharmonicity or solvent effects. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporating explicit solvent molecules improve agreement. For NMR chemical shifts, gauge-including atomic orbital (GIAO) methods with solvent corrections (e.g., IEF-PCM) refine predictions .
Q. How does steric hindrance from the dimethylaminocarbonyl group impact molecular docking with carbohydrate receptors?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) evaluates binding modes with diol-containing receptors (e.g., fructose transporters). The dimethylaminocarbonyl group may reduce binding entropy by restricting rotational freedom. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations (50 ns trajectories) quantify steric clashes and hydration effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
